molecular formula C5H6S2 B1582169 3-(Methylthio)thiophene CAS No. 20731-74-2

3-(Methylthio)thiophene

Cat. No. B1582169
CAS RN: 20731-74-2
M. Wt: 130.2 g/mol
InChI Key: OTYBVBDWIKXFDO-UHFFFAOYSA-N
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Patent
US07084170B2

Procedure details

A solution of n-BuLi (5.3 mL of 1.6 M in hexanes, 8.5 mmol) is added dropwise to a solution of 3-methylsulfanylthiophene (1.0 g, 7.7 mmol) in anhydrous Et2O (8 mL) under nitrogen at −70° C. The mixture is stirred at −70° C. for 2 hr. Chlorotrimethylsilane (1.5 mL) is added slowly to the reaction mixture. The mixture is warmed to room temperature and stirred for 3 hr. The reaction is quenched with water (50 mL) and Et2O (50 mL). The aqueous layer is extracted with Et2O (50 mL). The combined organic extracts are dried (Na2SO4), filtered and concentrated. The crude product is chromatographed on silica gel, eluting with hexanes to afford the title compound (0.75 g, 48%) as a colorless liquid.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[Li]CCCC.[CH3:6][S:7][C:8]1[CH:12]=[CH:11][S:10][CH:9]=1.Cl[Si:14]([CH3:17])([CH3:16])[CH3:15]>CCOCC>[CH3:15][Si:14]([CH3:17])([CH3:16])[C:9]1[S:10][CH:11]=[CH:12][C:8]=1[S:7][CH3:6]

Inputs

Step One
Name
Quantity
5.3 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1 g
Type
reactant
Smiles
CSC1=CSC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −70° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with water (50 mL) and Et2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with Et2O (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C[Si](C=1SC=CC1SC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.